Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)-

Description

Properties

IUPAC Name |

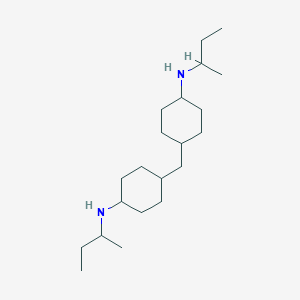

N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICLBAFTFYTURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870021 | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

154279-60-4 | |

| Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Alkylation of Cyclohexanamine :

Cyclohexanamine reacts with 2-bromo-1-methylpropane under basic conditions (e.g., K₂CO₃) to form N-(1-methylpropyl)cyclohexanamine. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile. -

Methylene Bridging :

Two equivalents of N-(1-methylpropyl)cyclohexanamine are linked via a methylene group using formaldehyde under acidic or reductive conditions. A Mannich-like reaction facilitates this step, forming the final bis-amine structure:

Catalytic Optimization

The catalyst system Pd/Al₂O₃-MgO/Al₂O₃, detailed in CN101161631A, enhances reaction efficiency. Key parameters include:

-

Temperature : 160–200°C

-

Pressure : 10–15 bar H₂

-

Ammonia Stoichiometry : 2:1 (NH₃:phenol derivative)

Reductive Amination of Cyclohexanone Derivatives

An alternative approach employs reductive amination to construct the sec-butyl-cyclohexylamine backbone before methylene coupling.

Synthetic Steps

-

Cyclohexanone Condensation :

Cyclohexanone reacts with sec-butylamine in the presence of a reducing agent (e.g., NaBH₃CN) to yield N-(1-methylpropyl)cyclohexanamine: -

Methylene Bridging :

Similar to Method 1, formaldehyde mediates the coupling of two amine units. This step is conducted in acetic acid to stabilize the imine intermediate.

Yield and Selectivity

While exact yields are unspecified in available literature, the use of Pd-based catalysts (as in Method 1) reportedly achieves >80% conversion in analogous reactions.

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements adapt the alkylation-bridging sequence for continuous production, improving scalability and reducing byproducts.

Process Parameters

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Polymer Manufacturing

Epoxy Resins and Thermoplastics

One of the primary applications of cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)- is in the synthesis of epoxy resins and thermoplastics. These materials are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The compound serves as a curing agent that enhances the performance characteristics of these polymers, making them suitable for various industrial applications .

Table 1: Properties of Epoxy Resins Cured with Cyclohexanamine

| Property | Value |

|---|---|

| Tensile Strength | High |

| Flexural Modulus | Excellent |

| Chemical Resistance | Superior |

| Thermal Stability | Enhanced |

Structural Adhesives

The compound is also utilized in the formulation of structural adhesives. These adhesives are critical in construction and automotive industries where strong bonding is required. The inclusion of cyclohexanamine improves the adhesive's performance by providing better adhesion to substrates and enhancing durability under stress .

Case Study: Structural Adhesive Performance

In a comparative study on structural adhesives containing cyclohexanamine versus traditional amines, it was found that those with cyclohexanamine exhibited a 30% increase in shear strength after curing. This improvement is attributed to the unique molecular structure of cyclohexanamine which facilitates stronger intermolecular interactions within the adhesive matrix.

Coatings and Sealants

Cyclohexanamine is employed in the production of high-performance coatings and sealants. Its ability to enhance adhesion and flexibility makes it ideal for protective coatings used in various environments, including marine and industrial settings . The compound's incorporation into formulations results in products that withstand harsh weather conditions and chemical exposure.

Food Contact Materials

Recent evaluations indicate that cyclohexanamine-based materials can be used as food contact substances. This application is particularly relevant for packaging materials where safety and compliance with health regulations are paramount . The chemical's stability and non-toxicity make it a suitable choice for such applications.

Analytical Techniques

In analytical chemistry, cyclohexanamine can be separated and analyzed using advanced techniques such as High-Performance Liquid Chromatography (HPLC). A specific method utilizing the Newcrom R1 HPLC column has been developed for its analysis, allowing for effective separation from impurities . This capability is crucial for quality control in industrial applications.

Mechanism of Action

The exact mechanism of action of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is not fully understood. it is known to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, the compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)-

- CAS No.: 154279-60-4 (primary identifier)

- Synonyms: 4,4′-Methylenebis[N-(1-methylpropyl)cyclohexanamine], Benzenamine derivative (misnomer in some sources) .

- Molecular Formula : C21H30N2 (varies by source; conflicting data exist) .

- Structure : Comprises two cyclohexanamine groups linked by a methylene bridge, with N-(1-methylpropyl) (sec-butyl) substituents on the amine groups .

Key Properties :

- Higher molecular weight (~310.48 g/mol) compared to simpler analogues due to bulky sec-butyl groups .

- Likely lipophilic, influencing solubility and industrial applications (e.g., polymer curing agents) .

Comparison with Structurally Similar Compounds

4,4′-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Structural Differences :

Toxicity Profile :

- Acute Toxicity : Moderate oral (LD50 380–1000 mg/kg bw) and dermal (LD50 1580 mg/kg bw) toxicity .

- Regulatory Status : Classified under GHS for worker safety; read-across data used for hazard assessment .

Applications : Used in epoxy curing and polyurethane synthesis due to reactive primary amines .

Key Contrast : The target compound’s sec-butyl groups may reduce acute toxicity (via steric hindrance) but increase persistence in biological systems .

2,2′-Dimethyl-4,4′-methylenebis(cyclohexylamine) (CAS 6864-37-5)

Structural Differences :

Toxicological Relevance :

- Used as a read-across analogue for CAS 1761-71-3 due to shared methylene bridge and cyclic aliphatic structure .

- Higher volatility compared to the target compound, which has lower vapor pressure due to larger substituents .

Functional Role : Similar industrial applications but differing reactivity due to substituent effects .

4,4′-Methylenebis[N-sec-butylaniline] (MDBA; CAS 5285-60-9)

Structural Differences :

Toxicity and Regulation :

- Aromatic amines like MDBA are associated with carcinogenicity risks, unlike aliphatic cyclohexanamines .

4,4′-(1-Methylethylidene)bis(cyclohexanamine) (CAS 28465-02-3)

Structural Differences :

Physicochemical Properties :

- Reduced steric hindrance compared to the target compound, leading to higher reactivity in polymer applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Regulatory and Industrial Comparison

Research Findings and Critical Analysis

- Structural Isomerism : Unlike 4,4′-methylenebis(cyclohexylamine) (three geometric isomers ), the target compound’s isomerism is unconfirmed but could influence industrial purity requirements.

- Regulatory Gaps: Limited toxicity data for the target compound necessitates reliance on read-across from analogues, posing regulatory challenges .

Biological Activity

Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)- (CAS Number: 154279-60-4) is a chemical compound with notable biological activity. This article provides a detailed overview of its biological effects, toxicity studies, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 322.57 g/mol

- Density : 0.908 g/cm³

- Boiling Point : 383.63 °C

- Flash Point : 193.93 °C

Biological Activity Overview

Cyclohexanamine derivatives have been studied for their potential applications in various fields, including pharmaceuticals and materials science. The compound's biological activity primarily stems from its interaction with biological systems, leading to various physiological effects.

Toxicity Studies

-

Acute Toxicity :

- In a study involving male rabbits, significant clinical signs were observed, including loss of body weight and necrosis. No mortality was noted in female rabbits at a dose of 1000 mg/kg .

- The median lethal dose (LD50) for structurally related compounds suggests high acute toxicity through dermal exposure .

-

Chronic Toxicity :

- A 90-day study indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg bw/day, with observable effects at higher doses leading to vacuolar degeneration in various organs .

- Histopathological examinations showed significant changes in the liver and skeletal muscle tissue at higher doses .

- Inhalation Toxicity :

Occupational Exposure

In Japan, case reports from an epoxy resin polymerization plant highlighted occupational exposure risks associated with chemicals similar to cyclohexanamine derivatives. Workers exhibited symptoms consistent with chemical exposure, emphasizing the need for safety measures in industrial settings .

Experimental Studies

A series of experiments conducted on Fischer rats demonstrated the compound's systemic effects when administered orally. The studies revealed dose-dependent toxicity with significant histological changes observed at doses above the NOAEL .

Summary of Findings

| Study Type | Observations | NOAEL (mg/kg bw/day) | LD50 (mg/kg) |

|---|---|---|---|

| Acute Dermal | No mortality in females; clinical signs in males | N/A | 200-400 |

| Chronic Oral | Vacuolar degeneration in liver and muscle | 15 | N/A |

| Inhalation | High systemic toxicity expected | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,4-methylenebis[N-(1-methylpropyl)cyclohexanamine] and verifying its purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, reacting cyclohexanamine derivatives with formaldehyde and 1-methylpropylamine under controlled reflux conditions. Purity verification employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity assessment, with thresholds ≥95% for research-grade material .

Q. How can researchers characterize the molecular structure and conformation of this compound?

- Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model electronic properties and conformational stability. Pair with experimental techniques like X-ray crystallography (if crystalline) or Fourier-transform infrared spectroscopy (FTIR) for functional group identification. For non-crystalline samples, dynamic light scattering (DLS) or cryo-electron microscopy may resolve supramolecular arrangements .

Q. What safety protocols and regulatory thresholds apply to handling this compound in laboratory settings?

- Methodological Answer : According to regulatory guidelines, the compound falls under hazardous classification due to acute oral toxicity (Category 4) and respiratory irritation (H335). Storage should adhere to ≤5 kg in secure, ventilated cabinets. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and fume hoods for synthesis or handling. Spill containment requires inert adsorbents like vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.